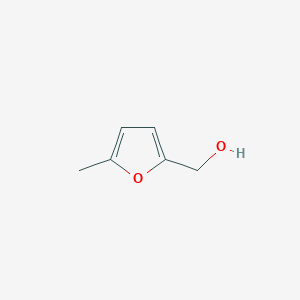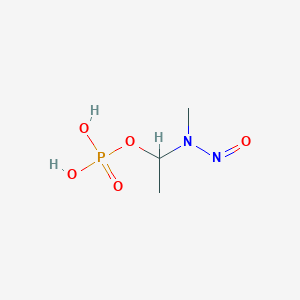
2-(1H-咪唑-1-基)乙酸
概述
描述
2-(1H-Imidazol-1-Yl)Acetic Acid (IAA) is an organic compound that is used in a variety of scientific research applications. It is an organic compound composed of a carboxylic acid group, an imidazole ring and an acetic acid group. IAA is found in nature and is produced by a variety of organisms, including bacteria, fungi, and plants. IAA is used in the synthesis of a variety of compounds and is also used in a variety of biochemical and physiological studies.
科学研究应用
它用于合成聚合物三苯基锡和环四聚三环己基锡配合物,展示不同的配位模式 (Gan & Tang, 2011)。
它作为一种新颖、可重复使用且水溶性的有机催化剂,用于高效且绿色合成3,4-二氢嘧啶-2(1H)-酮/硫醚 (Kargar, Hekmatshoar, Mostashari, & Hashemi, 2011)。
它是一种高效且可回收的绿色双功能有机催化剂,用于在无溶剂条件下合成1,8-二氧代辛烷酮 (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014)。
它是发现新型CRTh2受体拮抗剂的化学结构的组成部分 (Pothier et al., 2012)。
它可以产生具有显著色变性质的咪唑衍生物,例如在紫外光照射下显示深蓝色 (Sakaino, 1983)。
咪唑-2-基亚胺是一类包括2-(1H-咪唑-1-基)乙酸在内的N-杂环卡宾家族,可在室温下有效催化酯交换反应并介导醇的酰化反应 (Grasa, Kissling, & Nolan, 2002)。
它与某些化合物反应,产生新的吲哚和咪唑啉酮衍生物 (Klásek, Lyčka, & Holčapek, 2007)。
它是合成双膦酸的前体,该化合物在治疗与异常钙代谢相关的疾病中具有医学应用 (Aliabad, Hosseini, Yavari, & Rouhani, 2016)。
从2-(1H-咪唑-1-基)乙酸合成的咪唑-2-基-1H-喹啉-2-酮衍生物,在抗肿瘤研究中具有潜力 (Abonía et al., 2010)。
它是琥珀酸左氮膦酸的合成中的关键中间体 (Singh, Manne, Ray, & Pal, 2008)。
作用机制
Target of Action
Imidazol-1-yl-acetic acid, also known as 1H-imidazole-1-acetic acid or 2-(1H-Imidazol-1-Yl)Acetic Acid, is a compound that has been found to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazol-1-yl-acetic acid may be involved in several biochemical pathways. Imidazole is a key component of several biomolecules, including histidine and purines . It plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .
Result of Action
The molecular and cellular effects of Imidazol-1-yl-acetic acid’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with imidazole derivatives, these effects could include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell growth and proliferation .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, it is expected that more research will be conducted on imidazole-containing compounds, including 2-(1H-Imidazol-1-Yl)Acetic Acid, for their potential applications in pharmaceuticals and other fields .
生化分析
Biochemical Properties
Imidazol-1-yl-acetic acid interacts with various enzymes, proteins, and other biomolecules. It is functionally related to acetic acid . Imidazole, the core structure of Imidazol-1-yl-acetic acid, is known for its broad range of chemical and biological properties .
Cellular Effects
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole, the core structure of Imidazol-1-yl-acetic acid, is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Metabolic Pathways
Imidazol-1-yl-acetic acid is involved in various metabolic pathways as an endogenous metabolite
属性
IUPAC Name |
2-imidazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBDRSXXHEXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177425 | |
| Record name | Imidazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22884-10-2 | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE-1-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHC1J1G932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Imidazol-1-yl-acetic acid?
A1: Imidazol-1-yl-acetic acid has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. []
Q2: What are the common synthetic routes for preparing Imidazol-1-yl-acetic acid?
A2: Several methods exist for synthesizing Imidazol-1-yl-acetic acid:
- Solvent-free N-alkylation: This environmentally friendly approach involves reacting imidazole with tert-butyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid to yield Imidazol-1-yl-acetic acid hydrochloride. [, ]
- N-alkylation with non-aqueous ester cleavage: Imidazole is reacted with tert-butyl chloroacetate, and the resulting ester is cleaved using titanium tetrachloride to obtain Imidazol-1-yl-acetic acid hydrochloride. []
- Condensation followed by acidic hydrolysis: Benzyl alcohol and chloroacetyl chloride react to form benzyl 2-chloroacetate, which then reacts with imidazole. Subsequent treatment with hydrochloric acid yields Imidazol-1-yl-acetic acid. []
Q3: What spectroscopic techniques are used to characterize Imidazol-1-yl-acetic acid?
A3: Imidazol-1-yl-acetic acid can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): NMR provides information about the compound's structure and purity. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
Q4: What is the primary application of Imidazol-1-yl-acetic acid in pharmaceutical synthesis?
A4: Imidazol-1-yl-acetic acid is a crucial intermediate in synthesizing zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and other bone diseases. [, , , , ]
Q5: Can you elaborate on the role of Imidazol-1-yl-acetic acid in zoledronic acid synthesis?
A5: Imidazol-1-yl-acetic acid reacts with phosphorus trichloride and phosphoric acid, typically in the presence of methanesulfonic acid, to produce zoledronic acid. [, ] Recent research explores the use of diethyl carbonate as a greener alternative solvent for this reaction. []
Q6: Beyond pharmaceutical synthesis, what other applications does Imidazol-1-yl-acetic acid have?
A6: Imidazol-1-yl-acetic acid demonstrates potential as a versatile organocatalyst in organic synthesis:
- Synthesis of 1,8-dioxooctahydroxanthenes: It catalyzes the reaction between cyclohexanediones and aromatic aldehydes to form 1,8-dioxooctahydroxanthenes under solvent-free conditions. [, ]
- Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones: It facilitates the formation of these compounds, important heterocyclic scaffolds in medicinal chemistry. []
- Regioselective conversion of epoxides: It acts as a catalyst for the conversion of epoxides to valuable compounds like 1,2-azido alcohols and β-hydroxythiocyanates. []
Q7: How do the structural features of Imidazol-1-yl-acetic acid contribute to its catalytic activity?
A7: Imidazol-1-yl-acetic acid possesses both acidic and basic functionalities:
Q8: Are there any studies exploring the structure-activity relationship (SAR) of Imidazol-1-yl-acetic acid derivatives?
A8: Yes, several studies investigate how modifications to the Imidazol-1-yl-acetic acid scaffold affect the activity of its derivatives:
- Angiotensin II antagonists: Research has explored the SAR of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, focusing on their potential as antihypertensive agents. [] Modifications to the phenyl ring and the acetic acid moiety impact the compounds' binding affinity to the angiotensin II receptor.
- CRTh2 antagonists: Extensive SAR studies on 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, targeting the CRTh2 receptor involved in inflammatory responses, have been conducted. [, , , ] The size, shape, and electronic properties of substituents on the benzylthio and imidazole rings significantly influence their potency and selectivity.
Q9: Can Imidazol-1-yl-acetic acid act as a ligand in coordination complexes?
A9: Yes, Imidazol-1-yl-acetic acid readily coordinates to metal ions, forming diverse coordination polymers and metal-organic frameworks (MOFs) with intriguing structural motifs and properties:
- Copper(I) complexes: Imidazol-1-yl-acetic acid can generate silver chains with weak Ag–Ag interactions, ultimately leading to 2D structures. []
- Manganese(II) coordination polymer: It forms a two-dimensional dinuclear manganese coordination polymer with potential applications in materials science. []
Q10: What are the potential advantages of using Imidazol-1-yl-acetic acid as a building block in MOF synthesis?
A10: Incorporating Imidazol-1-yl-acetic acid into MOF structures offers several advantages:
Q11: How is computational chemistry used in research related to Imidazol-1-yl-acetic acid and its derivatives?
A11: Computational methods play a crucial role in understanding and predicting the properties and behavior of Imidazol-1-yl-acetic acid derivatives:
- Molecular docking: Used to predict the binding mode and affinity of potential drug candidates to target proteins, guiding the design of more potent and selective inhibitors. [, ]
- Quantitative structure-activity relationship (QSAR) modeling: Statistical models correlating molecular descriptors with biological activity, aiding in the rational design of novel compounds. [, , , , , ]
- Pharmacophore modeling: Identifies essential structural features responsible for a drug's biological activity, facilitating the design of new molecules with similar pharmacological profiles. [, , ]
Q12: What analytical techniques are used to quantify Imidazol-1-yl-acetic acid and monitor its reactions?
A12: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC): Separates and quantifies Imidazol-1-yl-acetic acid and its derivatives in complex mixtures. []
- Mass spectrometry (MS): Coupled with HPLC, MS provides accurate identification and quantification of the compound and its metabolites. []
Q13: Are there any environmental concerns associated with Imidazol-1-yl-acetic acid and its synthesis?
A13: While specific data on the environmental impact of Imidazol-1-yl-acetic acid is limited, research focuses on developing greener synthetic methodologies. For instance, replacing hazardous solvents like methanesulfonic acid with diethyl carbonate in zoledronic acid synthesis represents a step towards environmentally benign processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)



![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)